![molecular formula C17H20N4O2 B2639162 2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide CAS No. 1251676-88-6](/img/structure/B2639162.png)
2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide
Description
This compound is a dihydropyrimidinone derivative featuring a pyrrolidine substituent at the 2-position and an N-phenylacetamide moiety. While direct pharmacological data for this compound are sparse in the provided evidence, analogs with similar scaffolds (e.g., diarylpyrimidines) are well-documented as reverse transcriptase inhibitors (RTIs) in antiviral therapies . The pyrrolidine group may enhance binding affinity to hydrophobic pockets in target proteins, while the acetamide linker provides conformational flexibility for interactions with polar residues .
Propriétés
IUPAC Name |
2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)-N-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-11-16(23)21(17(18-13)20-9-5-6-10-20)12-15(22)19-14-7-3-2-4-8-14/h2-4,7-8,11H,5-6,9-10,12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWHYZWKOOSDSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide typically involves the reaction of pyrrolidine with a pyrimidine derivative. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with aromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction conditions often include stirring at room temperature and monitoring the progress using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine or pyrrolidine rings.
Applications De Recherche Scientifique
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 353.4 g/mol. Its structure features a pyrimidine ring system fused with a pyrrolidine moiety, which contributes to its biological activity.
Antiviral Properties
Research has indicated that compounds similar to 2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide can inhibit viral replication through mechanisms involving the modulation of pyrimidine metabolism. Specifically, studies have shown that pyrimidine biosynthesis inhibitors can enhance the production of antiviral interferons, suggesting that this compound may play a role in antiviral therapies .
Antiparasitic Activity
A study focused on Cryptosporidium parvum , a protozoan parasite responsible for severe diarrheal illness, identified novel inhibitors targeting the enzyme N-myristoyltransferase (NMT) in the parasite. The structure-guided modifications of related compounds demonstrated selective inhibition against CpNMT, indicating potential therapeutic applications for similar compounds like the one .
Cancer Research
The compound's structural analogs have been explored for their anti-cancer properties. Inhibitors targeting specific metabolic pathways involved in cell proliferation and survival have shown promise in preclinical studies. The modulation of pyrimidine metabolism is particularly relevant in cancer biology, where altered nucleotide synthesis can lead to tumor growth .
Case Studies and Research Findings
Mécanisme D'action
The exact mechanism of action for 2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pyrrolidine and pyrimidine rings may play a crucial role in these interactions by fitting into the active sites of target proteins .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share key structural motifs with the target molecule:
Key Observations :
- Pyrrolidine vs. Pyrazole/Pyridine : The target’s pyrrolidine group (a saturated 5-membered ring) may confer better metabolic stability compared to the pyrazole () or pyridine () substituents, which are aromatic and prone to oxidative metabolism .
- Methyl Group at 4-Position : The 4-methyl group in the target compound could enhance lipophilicity and membrane permeability relative to the diphenyl substituents in ’s compound, which might limit bioavailability .
Functional and Pharmacological Comparisons
- Reverse Transcriptase Inhibition: highlights that diarylpyrimidines (DAPYs) with N-phenylacetamide linkers exhibit potent RT inhibition via a "horseshoe" binding mode in the NNRTI pocket. The target compound’s dihydropyrimidinone core aligns with this mechanism, but its pyrrolidine substituent may alter binding kinetics compared to the diphenyl groups in DAPYs .
- Stereochemical Considerations : Compounds in (e.g., entries m, n, o) demonstrate that stereochemistry at the 2- and 4-positions significantly impacts activity. The target compound’s lack of chiral centers (assuming a planar pyrimidine ring) simplifies synthesis but may reduce selectivity compared to enantiomerically pure analogs .
Research Findings and Gaps
- Synthetic Feasibility: The compound’s synthesis likely follows established routes for dihydropyrimidinones, such as Biginelli condensation, but the pyrrolidine and acetamide groups may require orthogonal protection strategies .
Activité Biologique
The compound 2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide (also known as N-[4-(dimethylamino)phenyl]-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide ) is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Chemical Formula | C₁₁H₁₅N₃O₃ |
Molecular Weight | 237.26 g/mol |
IUPAC Name | 2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-5-yl)acetic acid |
Appearance | Powder |
Storage Temperature | Room Temperature |
Antimicrobial Activity
Recent studies indicate that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine and pyrimidine have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Enterococcus faecalis. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
There is ongoing research into the anticancer potential of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways related to cell proliferation and survival. In vitro studies have demonstrated that compounds with similar structures can inhibit tumor growth in various cancer cell lines, including breast and prostate cancers .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of compounds derived from pyrimidine scaffolds against Gram-positive bacteria. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 2.0 µM against Micrococcus luteus, suggesting strong antibacterial activity .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized various analogs of the target compound and tested their effects on human cancer cell lines. One analog demonstrated a significant reduction in cell viability at concentrations below 10 µM, indicating potential for further development as an anticancer agent .
The biological activity of This compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It may interact with specific receptors or proteins involved in cell signaling pathways, leading to altered cellular responses.
- Induction of Apoptosis : The compound might trigger apoptotic pathways in cancer cells through the activation of caspases or other pro-apoptotic factors.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling a pyrimidinone core with a phenylacetamide moiety in ethanol/piperidine at 0–5°C (2 hours) achieves moderate yields (~82%) . Optimization involves solvent selection (e.g., DMSO for solubility), catalyst screening (e.g., piperidine for base catalysis), and temperature control to minimize side reactions. NMR monitoring (e.g., 1H NMR in DMSO-d6 for NH and aromatic proton tracking) ensures purity .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- 1H NMR : Key signals include aromatic protons (δ 7.27–7.59 ppm), NHCO (δ 10.16 ppm), and dihydropyrimidinone CH-5 (δ 5.99 ppm). Broad singlet at δ 12.52 ppm confirms NH-3 .
- Mass Spectrometry : Use high-resolution MS to verify molecular weight (C17H19N3O3) and fragmentation patterns.
- Melting Point : A sharp mp range (e.g., 241°C ±3°C) indicates purity; deviations suggest impurities requiring column chromatography .
Q. How are impurities identified and quantified during synthesis?
- Methodological Answer : Impurities arise from incomplete reactions (e.g., unreacted pyrrolidine) or byproducts like 2-oxopyrrolidin-1-yl derivatives. Techniques include:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA).
- Reference Standards : Compare retention times with certified impurities (e.g., EP-grade 2-oxopyrrolidin-1-yl butanoic acid) .
Q. What computational tools aid in predicting reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition state modeling) and reaction path search algorithms (e.g., artificial force-induced reaction method) predict feasible pathways. Software like Gaussian or ORCA integrates with experimental data to prioritize synthetic routes .
Advanced Research Questions
Q. How can reaction kinetics and thermodynamics be balanced to improve dihydropyrimidinone ring stability?
- Methodological Answer : The dihydropyrimidinone ring is prone to oxidation. Stabilization strategies:
- Kinetic Control : Lower reaction temperatures (<50°C) and inert atmospheres (N2/Ar) reduce oxidation.
- Thermodynamic Stabilization : Introduce electron-withdrawing groups (e.g., methyl at C4) to enhance resonance stabilization. Monitor via cyclic voltammetry for redox stability .
Q. What experimental designs resolve contradictions in bioactivity data across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences). Mitigation steps:
- Standardized Protocols : Use OECD/ICH guidelines for cytotoxicity assays (e.g., MTT assay with triplicate runs).
- Positive/Negative Controls : Include reference compounds (e.g., piracetam for neuroactivity comparisons) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to harmonize data from disparate sources .
Q. How do solvent polarity and pH influence the compound’s tautomeric equilibrium?
- Methodological Answer : The pyrimidinone ring exhibits keto-enol tautomerism.
- Solvent Effects : Polar aprotic solvents (DMSO) favor the keto form (δ 5.99 ppm for CH-5), while protic solvents (MeOH) stabilize enol tautomers.
- pH Dependence : At pH > 8, deprotonation shifts equilibrium toward enolate forms, detectable via UV-Vis (λ shift from 270 nm to 310 nm) .
Q. What advanced separation techniques are suitable for isolating stereoisomers or polymorphs?
- Methodological Answer :
- Chiral HPLC : Use amylose-based columns with hexane/isopropanol gradients for enantiomer resolution.
- Crystallography : Screen polymorphs via solvent evaporation (e.g., ethanol vs. acetone) and characterize via PXRD .
Critical Research Gaps
- Mechanistic Studies : Lack of in-depth kinetic profiling for pyrrolidine substituent reactions.
- Stability Data : Limited accelerated stability testing (40°C/75% RH) for long-term storage recommendations.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.